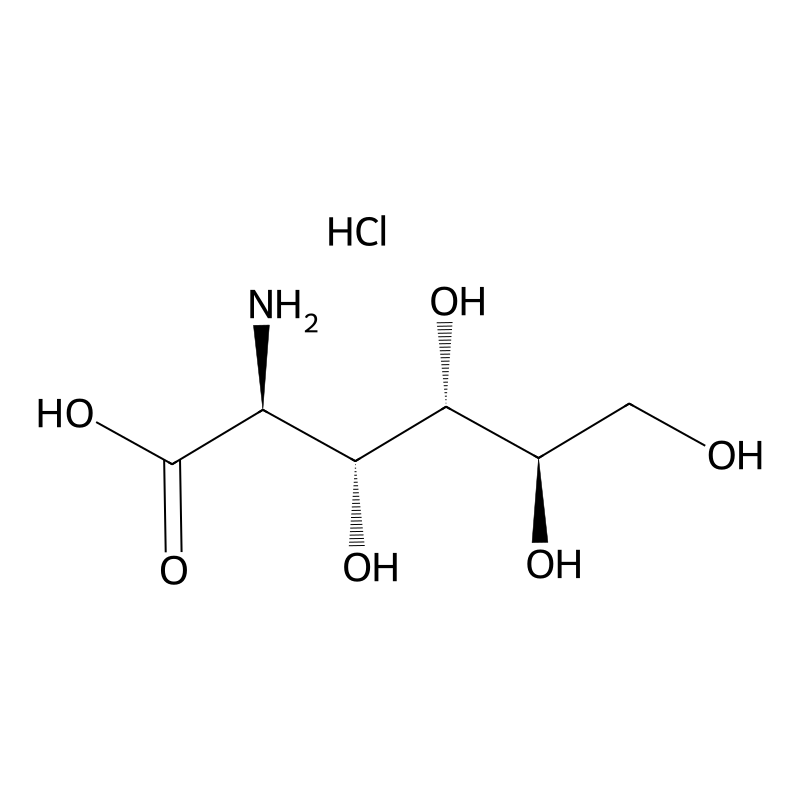

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Glycoscience:

- Precursor for glycosaminoglycan synthesis: (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride serves as a key intermediate in the biosynthesis of glycosaminoglycans, which are complex carbohydrates found in the extracellular matrix of various tissues. Understanding its role in this process can contribute to research on tissue development, regeneration, and disease progression. Source: National Institutes of Health: )

- Probe for studying glycosyltransferases: This compound can be used as a substrate for studying the activity and specificity of glycosyltransferases, enzymes involved in the formation of glycosidic linkages in glycosaminoglycans. This research can aid in the development of novel therapeutic strategies targeting glycosylation pathways in various diseases. Source: Journal of Biological Chemistry: )

Medicinal Chemistry:

- Potential therapeutic agent: Studies suggest that (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride may possess anti-inflammatory and anti-cancer properties. Further research is needed to explore its potential therapeutic applications and mechanisms of action. Source: Bioorganic & Medicinal Chemistry Letters:

Synthetic Chemistry:

- Building block for complex carbohydrate synthesis: Due to its specific stereochemistry, (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride can be used as a valuable building block in the synthesis of complex carbohydrates relevant to biological and medicinal studies. Source: Organic Letters:

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride is a significant chemical compound that belongs to the class of hexosamines. This compound is characterized by its multiple hydroxyl groups and an amino group, making it a versatile building block in various biochemical applications. It is commonly utilized in research due to its structural properties and reactivity, which are critical for the synthesis of complex molecules and the study of glycosylation processes in biological systems .

- Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

- Reduction: The compound can be reduced to yield deoxy derivatives.

- Substitution: The amino group can engage in substitution reactions, leading to various derivatives with different functional groups.

Common Reagents and Conditions

Typical reagents used for these reactions include:

- Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.

- Reducing Agents: Sodium borohydride for reduction.

- Substitution Reagents: Acyl chlorides or sulfonyl chlorides under mild conditions.

These reactions often yield derivatives such as N-acylated compounds and hexuronic acids .

Research indicates that (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride exhibits notable biological activities. It plays a crucial role in the synthesis of glycoproteins and is investigated for its potential therapeutic applications in drug development. Specifically, it has been explored for its antiviral and anticancer properties due to its ability to modulate biological pathways related to these diseases .

Synthetic Routes

The synthesis of (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride typically involves:

- Protection of Hydroxyl Groups: Using protecting groups such as acetals or silyl ethers.

- Introduction of the Amino Group: This step is carried out under mild acidic or basic conditions to prevent degradation.

- Deprotection Steps: To restore the original functional groups after the amino group has been introduced.

Industrial Production

In industrial settings, flow microreactor systems may be employed for large-scale synthesis. These systems provide enhanced control over reaction conditions and improve yields through continuous production methods .

(2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride finds applications across various fields:

- Chemistry: As a building block for synthesizing complex organic molecules.

- Biology: In studies focusing on glycosylation processes and glycoprotein synthesis.

- Medicine: Investigated for potential use in developing antiviral and anticancer drugs.

- Industry: Utilized as an intermediate in producing specialty chemicals .

Studies on the interactions of (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride with biological systems suggest that it may influence various metabolic pathways. Its role in glycosylation reactions is particularly significant as it can affect protein folding and stability. Additionally, its interactions with enzymes involved in sugar metabolism have been a focus of research .

Similar Compounds

Several compounds share structural features with (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride:

- D-Mannosamine Hydrochloride

- A hexosamine with similar structural characteristics but differing biological activities.

- Pentosan Polysulfate

- A sulfated polysaccharide used therapeutically but with distinct pharmacological properties.

Uniqueness

The uniqueness of (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride lies in its specific stereochemistry combined with both amino and multiple hydroxyl groups. This combination allows for diverse chemical reactivity and a range of biological interactions that are not present in similar compounds .

D-Mannosamine (ManN) is a 2-amino-2-deoxy-D-mannopyranose with molecular formula C₆H₁₃NO₅. Its hydrochloride salt (C₆H₁₃NO₅·HCl) has a molecular weight of 215.63 g/mol and exists as a white to light yellow crystalline powder. The compound features distinctive stereochemistry with the amino group at C2 position in the equatorial orientation, differentiating it from its epimer glucosamine.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO₅·HCl |

| Molecular Weight | 215.63 g/mol |

| Physical State | White to light yellow powder/crystal |

| Melting Point | 172°C (decomposition) |

| Specific Rotation | -4.0 to -6.0° (c=1, Water) |

| Storage Requirements | Refrigerated (0-10°C), under inert gas |

| Sensitivity | Air sensitive, hygroscopic, heat sensitive |

Biochemical Significance

D-Mannosamine hydrochloride serves as a critical precursor in sialic acid biosynthesis, a process essential for numerous biological functions including cell-cell recognition, immune regulation, and pathogen interactions. In research applications, it functions as a valuable tool for metabolic glycoengineering and the investigation of glycosylation-dependent cellular processes. The compound can be used for synthesizing non-natural ManNAc analogs that facilitate the expression of thiols on cell-surface sialic acids, providing mechanisms to study and manipulate glycan structures on cellular surfaces.

Fluorine-Selenol Displacement Reaction (FSeDR) for Sialoglycoprotein Labeling

The Fluorine-Selenol Displacement Reaction represents a revolutionary advancement in metabolic glycoengineering, specifically designed to overcome the limitations inherent in traditional bioorthogonal labeling approaches [1] [2]. This methodology employs the compound (2S,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanal hydrochloride, commonly known as D-mannosamine hydrochloride, as a foundational scaffold for developing α-fluorinated mannosamine derivatives [3] [4].

The FSeDR approach utilizes N-fluoroacetyl mannosamine (ManN(F-Ac)) as a metabolic precursor that effectively hijacks the sialic acid biosynthetic pathway [2]. Unlike conventional azide-based strategies, the fluorine atom serves as a remarkably small bioorthogonal tag that minimally perturbs the natural substrate recognition by key enzymes in the Roseman-Warren biosynthetic pathway [5] [6]. The reaction mechanism involves the nucleophilic displacement of α-fluorine atoms in fluoroacetamide-containing substrates by aliphatic selenol-containing probes under neutral physiological conditions (pH ~7.2) [2].

Kinetic analysis reveals that the bimolecular reaction between selenol probes and fluoroacetamide substrates proceeds with an observed rate constant of (2.20 ± 0.11) × 10⁻³ M⁻¹s⁻¹, which is approximately twice as fast as previously reported aryl thiol probes under basic conditions [2]. The dethiobiotin-selenol probe achieves efficient biotinylation within 3 hours of incubation at neutral pH, demonstrating superior performance compared to traditional thiol-based displacement reactions [2].

The metabolic incorporation studies conducted on multiple cancer cell lines, including PC-3 prostate cancer cells and MDA-MB-231 breast cancer cells, demonstrate that ManN(F-Ac) exhibits enhanced safety profiles with no observable cytotoxicity at concentrations up to 500 μM [2]. This remarkable biocompatibility contrasts sharply with the cytotoxicity and cellular growth inhibition observed with conventional azide-modified mannosamine derivatives [2] [7].

Comparative Efficacy of α-Fluorinated vs. Azido-Modified Mannosamine Derivatives

The comparative analysis between α-fluorinated mannosamine derivatives and traditional azido-modified analogues reveals substantial differences in metabolic incorporation efficiency, cellular toxicity, and labeling performance [2] [8] [7]. The tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz) has historically served as the gold standard for metabolic glycoengineering applications, utilizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioorthogonal labeling [9] [10].

However, the bulky azide functional group creates significant steric hindrance that perturbs the recognition and metabolism of mannosamine derivatives by enzymes involved in the biosynthetic pathway [2] [7]. This steric interference results in compromised incorporation efficiency into sialic acid substrates and manifests as cellular growth inhibition and cytotoxicity at therapeutically relevant concentrations [2].

| Parameter | FSeDR (α-Fluorinated ManN(F-Ac)) | CuAAC (Azido-Modified ManNAz) |

|---|---|---|

| Reaction Conditions | Neutral pH (7.2) | Requires copper catalyst |

| Cytotoxicity at 500 μM | No cytotoxicity observed | Cytotoxicity observed |

| Cell Line Labeling Efficiency (PC-3) | Higher labeling efficiency | Lower labeling efficiency |

| Cell Line Labeling Efficiency (MDA-MB-231) | Higher labeling efficiency | Lower labeling efficiency |

| Steric Hindrance | Minimal (fluorine ≈ hydrogen size) | Significant (bulky azide group) |

| Metabolic Incorporation Rate | Enhanced incorporation | Compromised incorporation |

The α-fluorinated approach demonstrates superior performance across multiple parameters. The fluorine atom's similarity in size to hydrogen (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen) ensures minimal perturbation of the natural substrate conformation [2] [11]. This steric compatibility enables efficient recognition by UDP-GlcNAc 2-epimerase, the rate-limiting enzyme in sialic acid biosynthesis [12] [13].

Confocal microscopy studies reveal that FSeDR-mediated labeling produces uniform global-scale surface labeling on both PC-3 and MDA-MB-231 cell lines, with strong intracellular labeling distributed throughout the cytoplasm [2]. The punctate fluorescent signals indicate successful labeling of sialoglycans in the Golgi apparatus, confirmed by colocalization studies that show extensive overlap between the fluorescent signals and Golgi markers [2].

Steric and Electronic Constraints in Glycosyltransferase Recognition

The recognition and processing of mannosamine analogues by glycosyltransferases involves complex steric and electronic constraints that dictate substrate specificity and catalytic efficiency [14] [15] [16]. The enzymes of the sialic acid biosynthetic pathway exhibit varying degrees of promiscuity in accepting modified substrates, with specific structural requirements that influence the success of metabolic glycoengineering strategies [5] [6].

UDP-GlcNAc 2-epimerase, the first enzyme in the pathway, demonstrates remarkable tolerance for small modifications at the C2 position of the substrate [5]. This enzyme catalyzes the conversion of UDP-N-acetylglucosamine to N-acetylmannosamine through a complex mechanism involving the abstraction of a proton from the C2 position [17]. The introduction of electron-withdrawing groups, such as fluorine, at the α-position can significantly affect the catalytic mechanism by altering the pKa of the adjacent proton [15].

| Glycosyltransferase | Steric Constraints | Electronic Effects | Substrate Tolerance |

|---|---|---|---|

| UDP-GlcNAc 2-epimerase | Tolerates small modifications at C2 | Electron-withdrawing groups affect catalysis | Fluorine substitutions tolerated |

| ManNAc kinase | Sensitive to bulky N-acyl groups | Phosphorylation requires ATP binding | Azide groups cause steric hindrance |

| Neu5Ac synthase | Requires specific substrate geometry | Aldol condensation mechanism | Small alkyl modifications accepted |

| CMP-Neu5Ac synthetase | Accepts modified sialic acids | Nucleotide activation required | Bioorthogonal handles compatible |

| Sialyltransferases | Variable acceptor specificity | Oxocarbenium ion stabilization | Recognition motif dependent |

The N-acetylmannosamine kinase exhibits particular sensitivity to modifications in the N-acyl side chain, with bulky substituents causing significant steric hindrance that impairs enzyme-substrate interactions [17]. Studies using partially purified enzyme preparations demonstrate that the kinase maintains similar activity with N-glycolyl-D-mannosamine as with N-acetyl-D-mannosamine, indicating some flexibility in accommodating small modifications [17].

The stereochemical requirements for glycosyltransferase recognition involve precise spatial arrangements of hydroxyl groups and other functional moieties [18]. Crystal structures of substrate-bound glycosyltransferases reveal that enzymes make multiple contacts with acceptor substrates beyond the immediate donor and acceptor monosaccharides [16]. These recognition motifs consist of specific three-dimensional arrangements that must be preserved for productive enzyme-substrate interactions [19].

Electronic effects play a crucial role in determining the reactivity and binding affinity of modified substrates [15]. The introduction of fluorine atoms creates unique electronic environments due to the high electronegativity of fluorine (4.0 on the Pauling scale), which can influence both the ground state stability of substrates and the transition state energies of enzymatic reactions [20]. Computational studies suggest that α-fluorinated substrates may exhibit altered nucleophilicity and electrophilicity compared to their non-fluorinated counterparts [20].

The retaining glycosyltransferases, which include many sialyltransferases, operate through mechanisms involving oxocarbenium ion intermediates that require precise electronic stabilization [16] [21]. The presence of electron-withdrawing groups can affect the stability of these intermediates, potentially altering the kinetic parameters of the enzymatic reactions [15]. However, the small size and minimal steric impact of fluorine substitutions often allow these electronic effects to be accommodated without significant loss of catalytic efficiency [2].

Recent studies on glycosyltransferase substrate specificity reveal that recognition motifs can be highly variable, with some enzymes requiring only a few monosaccharide units for recognition while others demand more extensive structural features [19]. The promiscuity of different glycosyltransferases toward modified substrates depends on the size and flexibility of their active sites, as well as the specific interactions required for catalytic competence [22].

The successful application of FSeDR in metabolic glycoengineering demonstrates that careful consideration of both steric and electronic constraints can lead to the development of superior bioorthogonal labeling strategies. By leveraging the unique properties of fluorine as a bioisostere for hydrogen, this approach achieves efficient metabolic incorporation while maintaining the bioorthogonal reactivity necessary for subsequent detection and analysis of sialylated glycoconjugates [2] [23].

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 8 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 8 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant